molecular formula C6H15NO B1526992 4-Amino-2,2-dimethylbutan-1-ol CAS No. 179419-04-6

4-Amino-2,2-dimethylbutan-1-ol

Cat. No.: B1526992
CAS No.: 179419-04-6
M. Wt: 117.19 g/mol
InChI Key: LVFSSKLFZHOPFX-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylbutan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-8)3-4-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFSSKLFZHOPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179419-04-6
Record name 4-amino-2,2-dimethylbutan-1-ol
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Significance of Amino Alcohols in Modern Chemical Research

Amino alcohols are bifunctional organic compounds that contain both an amine and a hydroxyl functional group. This dual functionality makes them highly versatile building blocks in organic synthesis and medicinal chemistry. scbt.comacs.org They are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. researchgate.net The presence of both a basic amino group and an acidic hydroxyl group allows for a variety of chemical transformations and interactions, such as the formation of hydrogen bonds, which can influence the solubility and reactivity of molecules. acs.org Chiral amino alcohols, in particular, are of paramount importance in the pharmaceutical industry as they are crucial components of many biologically active molecules and natural products. researchgate.net The stereoselective synthesis of these compounds is a major focus of contemporary research, aiming to develop efficient methods for creating enantiomerically pure products. diva-portal.org

Structural Features and Chemical Class of 4 Amino 2,2 Dimethylbutan 1 Ol As a Branched Amino Alcohol

4-Amino-2,2-dimethylbutan-1-ol is classified as a branched-chain amino alcohol. Its structure consists of a four-carbon butanol backbone with a primary amino group (-NH2) at the fourth carbon and two methyl groups (-CH3) at the second carbon. This branching, specifically the gem-dimethyl group at the C2 position, imparts significant steric hindrance around the hydroxyl group. This structural feature can influence its reactivity and interactions with other molecules. The presence of both the amino and hydroxyl groups allows it to participate in a range of chemical reactions, including those typical of amines and alcohols.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC6H15NO nih.govuni.lua2bchem.com
Molecular Weight117.19 g/mol a2bchem.comnih.gov
IUPAC NameThis compound nih.govsigmaaldrich.com
InChIKeyLVFSSKLFZHOPFX-UHFFFAOYSA-N uni.lusigmaaldrich.com
Canonical SMILESCC(C)(CCN)CO uni.lunih.gov

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories and Key Areas in 4 Amino 2,2 Dimethylbutan 1 Ol Studies

Academic research on 4-Amino-2,2-dimethylbutan-1-ol and structurally similar branched amino alcohols primarily revolves around their utility as synthetic intermediates. The unique steric and electronic properties conferred by the branched structure are of particular interest. One key research trajectory is its application in the synthesis of novel heterocyclic compounds and other complex molecular architectures. For instance, related amino alcohols have been used in the preparation of quinolinone derivatives, which have been investigated for their potential as BCL6 inhibitors. nih.gov

Another significant area of investigation is its use as a building block in medicinal chemistry. While direct biological activity studies on this compound are not extensively documented in the public domain, its structural motifs are found in molecules with potential therapeutic applications. The strategic placement of the amino and hydroxyl groups, combined with the steric bulk of the dimethyl groups, can be exploited to fine-tune the physicochemical properties and biological activity of larger molecules.

Academic Rationale and Research Objectives for Investigating 4 Amino 2,2 Dimethylbutan 1 Ol

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound often involve multi-step sequences that allow for the careful construction of the target molecule from readily available starting materials.

Multistep Synthesis Strategies for this compound

A common multistep strategy for the synthesis of amino alcohols involves the preparation of a nitro-analogue followed by its reduction. This approach provides a reliable pathway to the desired amino functionality. For this compound, a plausible multistep synthesis would commence with a nitroaldol reaction (Henry reaction) between an appropriate aldehyde and a nitroalkane, followed by reduction of the nitro group.

Another established multistep approach involves the conversion of a suitable precursor, such as an alcohol, to a leaving group (e.g., a halide or a sulfonate ester), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide-containing reagent, which is subsequently reduced. For instance, a related compound, 4-amino-2-hydroxymethyl-1-butanol, has been synthesized from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate. smolecule.com This process involves the displacement of the mesylate with sodium azide, followed by hydrolysis and subsequent reduction of the azido (B1232118) group to the primary amine using catalytic hydrogenation (Pd/C). smolecule.com

A hypothetical multistep synthesis for this compound is outlined below:

StepReactionReagents and ConditionsProduct
1Halogenation of 3,3-dimethylbutan-1-olThionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)1-chloro- or 1-bromo-3,3-dimethylbutane
2CyanationSodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO)4,4-dimethylpentanenitrile
3Reduction of the nitrileLithium aluminum hydride (LiAlH₄) in an etheral solvent (e.g., THF) followed by aqueous workup4,4-dimethylpentan-1-amine
4Hydroxylation (hypothetical)Selective oxidation of a C-H bond (challenging)This compound

This table represents a hypothetical reaction sequence and conditions may need to be optimized.

Precursor Selection and Transformation in this compound Synthesis

One potential precursor is 3,3-dimethylbutanal . smolecule.comwikipedia.org This aldehyde could undergo a Henry reaction with nitromethane (B149229) to yield 4-hydroxy-3,3-dimethyl-1-nitrobutane . Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would afford the target amino alcohol.

Alternatively, 3,3-dimethyl-1-butanol can serve as a starting material. wikipedia.org This alcohol can be converted to a corresponding halide, such as 1-chloro-3,3-dimethylbutane , which can then undergo nucleophilic substitution with an amino-group equivalent.

Another viable precursor is a nitro-substituted butanol, such as 3,3-dimethyl-4-nitrobutan-1-ol . The synthesis of this type of nitro alcohol can be achieved through the reaction of an appropriate aldehyde with a nitroalkane. d-nb.info The subsequent reduction of the nitro group to an amine is a well-established transformation. smolecule.com

Development of Novel and Efficient Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of more efficient and direct methods for the preparation of amino alcohols, including the use of transition metal catalysis.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. mit.educore.ac.uknih.gov In principle, this methodology could be applied to the synthesis of this compound. A hypothetical route would involve the coupling of a halo-substituted precursor, such as 4-halo-2,2-dimethylbutan-1-ol , with an ammonia surrogate.

The general conditions for a Buchwald-Hartwig amination reaction are presented in the table below:

ComponentExampleRole
Aryl/Alkyl Halide4-bromo-2,2-dimethylbutan-1-ol (hypothetical)Electrophile
AmineAmmonia or an ammonia equivalentNucleophile
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Catalyst precursor
LigandBuchwald or Hartwig type phosphine (B1218219) ligands (e.g., BrettPhos)Stabilizes the catalyst and facilitates the reaction
BaseStrong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)Activates the amine
SolventAnhydrous, aprotic solvent (e.g., Toluene, Dioxane)Reaction medium

This table outlines the general components of a Buchwald-Hartwig amination; specific conditions would require optimization for the target synthesis.

While this approach is synthetically attractive, challenges may arise from the potential for competing reactions, such as elimination, and the need for a suitable protected halo-alcohol precursor.

Reductive Amination Strategies for this compound

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds. This strategy could be employed for the synthesis of this compound from a suitable keto-alcohol or aldehyde-alcohol precursor. A plausible precursor would be 1-hydroxy-3,3-dimethylbutan-2-one .

The reductive amination process involves the reaction of the carbonyl compound with ammonia to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Carbonyl Precursor (Hypothetical)Amine SourceReducing AgentCatalyst (if applicable)Product
1-hydroxy-3,3-dimethylbutan-2-oneAmmoniaSodium cyanoborohydride (NaBH₃CN) or Hydrogen (H₂)Raney Nickel or Palladium on carbon (Pd/C)This compound
4-hydroxy-3,3-dimethylbutanalAmmoniaSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)-This compound

This table illustrates potential reductive amination strategies; reaction conditions would need to be optimized.

The use of specific catalysts and chiral auxiliaries in reductive amination can also allow for the stereoselective synthesis of chiral amines.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound can be approached through several stereoselective strategies, including the use of chiral precursors, chiral catalysts, or the resolution of a racemic mixture.

One approach involves the use of a chiral precursor, such as a chiral nitro alcohol. For example, the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol has been reported, and its reduction would yield a chiral amino alcohol. smolecule.com A similar strategy could be envisioned for a precursor to chiral this compound.

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. For the related compound 2-amino-3,3-dimethylbutan-1-ol, dynamic kinetic resolution using a chiral pyridine (B92270) N-oxide catalyst has been shown to be effective, achieving high enantiomeric excess. A similar enzymatic approach could potentially be developed for the resolution of racemic this compound.

Classical resolution using chiral resolving agents is also a viable method. This involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or N-tosyl-leucine. google.com The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

MethodDescriptionKey Reagents/Components
Chiral Pool SynthesisUtilization of a readily available chiral starting material.Chiral nitro-alcohols, chiral amino acids
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a reaction.Chiral phosphine-oxazoline (PHOX) ligands in reductive amination
Enzymatic ResolutionUse of an enzyme to selectively react with one enantiomer of a racemic mixture.Lipases, proteases, chiral pyridine N-oxide catalysts
Classical ResolutionFormation and separation of diastereomeric salts.Chiral resolving agents (e.g., tartaric acid, N-tosyl-leucine)

This table summarizes various strategies for the stereoselective synthesis of chiral amino alcohols.

Enantioselective Catalytic Methods for this compound Production

Enantioselective catalysis is a powerful strategy for the synthesis of specific enantiomers of chiral molecules like this compound. This approach utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product.

One notable method involves the asymmetric hydrogenation of a suitable ketone precursor. For instance, the use of chiral ruthenium complexes, such as those containing the (R,R)-TsDPEN ligand, can facilitate the enantioselective reduction of a ketone to the desired alcohol with high enantiomeric excess (ee). The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures to maximize stereoselectivity.

Another approach is the reductive amination of a carbonyl precursor. For example, 3,3-Dimethylbutan-2-one can undergo reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN). The use of a chiral ligand, such as (S)-tert-butylPHOX, in conjunction with a metal catalyst can lead to the formation of the desired amine with high enantioselectivity. This method proceeds through a stereoselective reduction of an imine intermediate.

Enzymatic methods also offer a green and highly selective alternative. Transaminase enzymes can be employed for the asymmetric amination of a ketone substrate, providing the chiral amine with excellent enantiomeric purity. These reactions are typically performed under mild conditions in aqueous buffer systems.

Table 1: Comparison of Enantioselective Catalytic Methods

MethodCatalyst/EnzymePrecursorTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationChiral Ruthenium Complexes (e.g., RuCl[(R,R)-TsDPEN])KetoneUp to 94%
Reductive AminationChiral Phosphine-Oxazoline (PHOX) Ligands3,3-Dimethylbutan-2-one>99%
Enzymatic TransaminationR-selective Transaminases (e.g., ATA-415)Ketone>99.5%

Diastereoselective Approaches Utilizing Chiral Auxiliaries for this compound

Diastereoselective synthesis involving chiral auxiliaries is a well-established method for controlling stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of amino alcohols like this compound, oxazolidinone auxiliaries, popularized by David A. Evans, are frequently used. wikipedia.orgsigmaaldrich.comnih.gov The substrate is first coupled with the chiral auxiliary to form an amide. Subsequent reactions, such as alkylation or aldol (B89426) additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.orgnih.gov For example, the alkylation of a glycine (B1666218) derivative attached to a chiral auxiliary can be used to introduce the desired side chain, followed by removal of the auxiliary to yield the enantiomerically enriched amino acid precursor, which can then be reduced to the amino alcohol. mdpi.com

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org It can be used to direct the alkylation of an enolate with high diastereoselectivity. wikipedia.org The resulting product can then be cleaved to remove the auxiliary and reveal the chiral center.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionKey Features
Evans OxazolidinonesAlkylation, Aldol ReactionsHigh diastereoselectivity, well-established methodology. wikipedia.orgsigmaaldrich.comnih.gov
PseudoephedrineAlkylationCan be used for the synthesis of chiral amines. wikipedia.org
CamphorsultamVariousKnown as Oppolzer's sultam, a classic and reliable auxiliary. wikipedia.org

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is a method for separating a racemic mixture into its individual enantiomers. chiralpedia.comlibretexts.org This can be achieved through various techniques, including crystallization and chromatography.

Crystallization-based methods often involve the formation of diastereomeric salts. chiralpedia.com The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chiralpedia.comlibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org For amino alcohols, N-tosyl-leucine has been used as an effective resolving agent. google.com

Chromatographic methods , such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful tools for chiral separation. chiralpedia.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com Chiral HPLC columns, such as those with a Chiralpak AD-H stationary phase, are commonly used to resolve enantiomers of amino alcohols.

Enzymatic resolution is another effective technique. Lipases, for instance, can selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The efficient and cost-effective production of this compound on a larger scale necessitates careful optimization of reaction conditions and process development. Key factors include the choice of solvent systems, temperature, catalyst and reagent selection, and considerations for industrial-scale production.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and reaction temperature can significantly impact the yield, selectivity, and rate of a chemical reaction.

In enantioselective catalytic reactions , polar solvents like methanol (B129727) can enhance the interaction between the catalyst and the substrate, which can be beneficial for selectivity. For certain hydrogenations, tetrahydrofuran (THF) is preferred as it solubilizes the substrate without inhibiting the catalyst's activity. Temperature control is also critical; lower temperatures often lead to higher enantioselectivity in asymmetric reactions, as seen in reductions using chiral ruthenium complexes which are performed at -20°C. However, for other reactions like those involving nucleophilic substitution, elevated temperatures (e.g., 50–70°C) are necessary to achieve a reasonable reaction rate.

In diastereoselective syntheses , the solvent can influence the conformation of the substrate-auxiliary complex, thereby affecting the stereochemical outcome. Toluene is a common solvent for Meyers' lactamization, a reaction that can be used in the synthesis of related chiral structures. nih.gov

Catalyst and Reagent Screening for Enhanced Yield and Selectivity

Systematic screening of catalysts and reagents is crucial for identifying the optimal combination for a specific transformation.

For catalytic hydrogenations , palladium on carbon (Pd/C) is a common and effective catalyst. derpharmachemica.com The catalyst loading is an important parameter to optimize, balancing reaction efficiency with cost. In reductive amination , while sodium borohydride (B1222165) is a common reducing agent, the choice of a chiral ligand is paramount for achieving high enantioselectivity. Screening different chiral ligands, such as various phosphine-oxazoline (PHOX) derivatives, can lead to significant improvements in the enantiomeric excess of the product.

In diastereoselective approaches , the selection of the chiral auxiliary is the primary determinant of stereoselectivity. wikipedia.org However, the choice of base and other reagents can also play a role. For example, in the alkylation of an oxazolidinone derivative, the choice of a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can affect the enolate geometry and, consequently, the diastereoselectivity.

Scale-Up Considerations and Industrial Production Aspects of this compound

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges.

Process Safety: The use of hazardous reagents like sodium hydride has been replaced in some industrial processes with safer alternatives like sodium tert-butoxide to mitigate safety and consistency issues. acs.org Similarly, reactions that generate gas, such as those using sodium borohydride, require careful temperature control and portion-wise addition of reagents to prevent thermal runaway. orgsyn.org

Byproduct Management: The formation of byproducts can reduce the yield and purity of the desired product. For example, in catalytic hydrogenations, over-reduction can be a problem. This can be mitigated by controlling the reaction temperature and, in some cases, by using catalyst poisons to selectively inhibit undesired reactions.

Purification: On a large scale, purification methods must be efficient and scalable. Vacuum distillation is often used to remove low-boiling impurities, while recrystallization can be employed to achieve high purity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comrroij.com

One of the foundational principles of green chemistry is waste prevention , which is often measured by the E-factor (environmental factor) or Process Mass Intensity (PMI). acs.org Traditional multi-step syntheses often generate significant waste, and a key goal is to design routes that minimize byproduct formation.

Atom economy , a concept developed by Barry Trost, is another core principle that seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Synthetic routes with high atom economy are inherently more efficient and generate less waste. For instance, addition reactions are generally preferred over substitution or elimination reactions, which generate stoichiometric byproducts.

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, and can often be recycled and reused. For the synthesis of this compound, catalytic hydrogenation of a nitro precursor represents a greener alternative to using stoichiometric metal hydrides.

Designing safer chemicals and products is another key aspect. This involves creating molecules that are effective for their intended purpose while minimizing their toxicity. While the inherent properties of this compound are fixed, the synthetic process can be designed to avoid the use and generation of hazardous substances. skpharmteco.com

The principle of energy efficiency encourages conducting syntheses at ambient temperature and pressure to reduce the environmental and economic impact of energy consumption. acs.org Biocatalytic methods, which often proceed under mild conditions, are particularly advantageous in this regard.

A significant advancement in green chemistry is the use of biocatalysis . Enzymes can offer unparalleled chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups, which simplifies synthetic routes and reduces waste. nih.govnih.gov For the synthesis of amino alcohols, enzymes such as transaminases and dehydrogenases are of particular interest. uni-greifswald.deuni-greifswald.de These enzymatic reactions are typically performed in aqueous media under mild conditions, further enhancing their green credentials. nih.gov

The following table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.

Principle of Green ChemistryApplication in this compound Synthesis
1. PreventionDesigning synthetic routes with minimal byproducts to reduce waste treatment.
2. Atom EconomyUtilizing addition reactions and catalytic cycles to maximize the incorporation of reactant atoms into the final product.
3. Less Hazardous Chemical SynthesesAvoiding toxic reagents and solvents in favor of safer alternatives.
4. Designing Safer Chemicals(Not directly applicable to the synthesis itself, but to the final product's properties).
5. Safer Solvents and AuxiliariesUsing water, supercritical fluids, or recyclable solvents instead of volatile organic compounds.
6. Design for Energy EfficiencyEmploying catalysts that allow for reactions at ambient temperature and pressure, including biocatalysts. acs.org
7. Use of Renewable FeedstocksInvestigating starting materials derived from biomass.
8. Reduce DerivativesUsing selective catalysts, such as enzymes, to avoid the need for protecting groups. acs.org
9. CatalysisEmploying catalytic hydrogenation, enzymatic transformations, or other catalytic methods over stoichiometric reagents. fluorochem.co.uk
10. Design for Degradation(Applicable to the product's lifecycle after use).
11. Real-time Analysis for Pollution PreventionImplementing in-process monitoring to prevent the formation of hazardous byproducts.
12. Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases.

Advanced Synthetic Methodologies

Several advanced synthetic methodologies can be envisioned for the preparation of this compound, focusing on efficiency, selectivity, and sustainability.

One plausible advanced method is the catalytic reduction of a nitro-substituted precursor , such as 4-nitro-2,2-dimethylbutan-1-ol. This approach benefits from the use of catalytic amounts of a transition metal, typically palladium or platinum on a carbon support (Pd/C or Pt/C), with hydrogen gas. nih.gov This method is generally high-yielding and avoids the use of stoichiometric reducing agents that produce large amounts of waste. The reaction proceeds under relatively mild conditions and the catalyst can often be recovered and reused.

Another sophisticated approach involves the biocatalytic synthesis of the target molecule. The use of enzymes, such as transaminases, can introduce the amino group with high selectivity. uni-greifswald.deuni-greifswald.de For example, a keto-alcohol precursor could be converted to this compound using an amine transaminase with an appropriate amine donor. This method offers the potential for high enantioselectivity if a chiral product is desired and operates under environmentally benign aqueous conditions at or near room temperature.

The following table compares potential synthetic routes for this compound based on key parameters.

Synthetic RouteKey ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation of Nitro Alcohol 4-nitro-2,2-dimethylbutan-1-ol, H₂, Pd/CHigh yield, catalytic, good atom economyRequires handling of H₂ gas, synthesis of nitro precursor needed
Biocatalytic Transamination Keto-alcohol precursor, Amine Transaminase, Amine DonorHigh selectivity, mild conditions, aqueous mediaEnzyme stability and cost can be a factor, precursor synthesis required
From 2,2-dimethylsuccinic acid 2,2-dimethylsuccinic acid, reducing agents, protecting groups, azideControlled synthesis, well-defined intermediatesMulti-step, use of protecting groups, potentially lower atom economy

These advanced methodologies, particularly those incorporating catalytic and biocatalytic steps, align with the principles of green chemistry and offer promising avenues for the efficient and sustainable production of this compound.

Reactivity Profiles of the Amino and Hydroxyl Functional Groups in this compound

The presence of both amino and hydroxyl groups allows for a range of chemical transformations, targeting either one or both functionalities. The steric bulk of the adjacent 2,2-dimethyl groups can influence the kinetics and outcome of these reactions, sometimes necessitating specific reaction conditions for optimal results.

The primary amine group in this compound is a nucleophilic center and can readily participate in a variety of reactions.

Alkylation: The amine can undergo alkylation with alkyl halides. For instance, reaction with methylating agents would yield N-methylated derivatives such as 4-(methylamino)-2,2-dimethylbutan-1-ol and 4-(dimethylamino)-2,2-dimethylbutan-1-ol. The degree of alkylation can be controlled by the stoichiometry of the reagents and reaction conditions.

Acylation and Amide Formation: The amino group reacts with acylating agents like acyl chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and the construction of more complex molecules. For example, reaction with chloroacetyl chloride would produce a chloro-terminal diamide, a precursor for further derivatization. nih.gov

Transamination: In some cases, the primary amino group can be replaced by other amines through transamination reactions, typically requiring prolonged heating in the presence of the new amine. kuleuven.be

The following table summarizes common amine-centered reactions.

Reaction Type Reagent Example Product Type
Alkylation Alkyl Halide N-Substituted Amine
Acylation Acyl Chloride Amide

The primary hydroxyl group offers another site for chemical modification, allowing for the introduction of various functionalities.

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives. This reaction is often catalyzed by an acid or proceeds through an activated carboxylic acid derivative. orgsyn.orgyoutube.com For example, reaction with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. orgsyn.org

Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Reagents like potassium permanganate (B83412) or chromium trioxide are capable of performing such transformations.

Below is a table outlining typical hydroxyl-centered reactions.

Reaction Type Reagent Example Product Type
Esterification Carboxylic Acid (with catalyst) Ester
Etherification Alkyl Halide (with base) Ether

Synthesis of Advanced Derivatives from this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules, including N- and O-substituted derivatives, macrocycles, and heterocyclic systems.

By selectively reacting either the amine or the hydroxyl group, a wide array of substituted derivatives can be prepared. For instance, N-substituted pyrazoles can be synthesized from primary amines. acs.org Similarly, O-alkylation can be achieved, for example, by reacting the alcohol with reagents like propargyl bromide to introduce an alkyne functionality. core.ac.uk A notable derivative is 4-amino-2,2-dimethyl-1-(methylamino)butan-1-ol, which contains substitutions on both the nitrogen and the carbon bearing the hydroxyl group. nih.gov

Research has explored the synthesis of various substituted derivatives, including:

4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol : Prepared by selective silylation of 2,2-dimethylbutane-1,4-diol. researchgate.net

Derivatives with inhibitory activities : The compound serves as a precursor for molecules targeting ion transporters and enzymes.

Macrocycles, cyclic compounds with twelve or more atoms in the ring, are of significant interest in various fields of chemistry. nih.gov The bifunctional nature of this compound makes it a suitable component for the synthesis of these large ring structures. Macrocyclization can be achieved through strategies like the bimolecular homodifunctional approach, where two molecules with complementary reactive groups react to form the macrocycle. nih.gov

Key strategies for macrocycle synthesis that could potentially utilize this compound include:

Ring-Closing Metathesis (RCM) and Azide-Alkyne Cycloaddition (AAC) : These are robust and versatile methods for forming macrocycles. core.ac.uk

Fragment-Coupling Approach : This involves the [1+1] macrocyclic condensation of bisamine and bisisothiocyanate fragments to yield tetraamino-bisthiourea chiral macrocycles. beilstein-journals.org

One-Pot Addition Cyclization : This method has been used to produce isomeric macrocycles on a multigram scale from inexpensive reagents without the need for high-dilution conditions. liverpool.ac.uk

The synthesis of complex polyfunctional molecules can also be achieved. For example, derivatives of this compound can serve as building blocks in the synthesis of larger, biologically active molecules. nih.gov

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound can be a precursor for various heterocyclic systems.

Oxazolines: The amino alcohol functionality can be utilized to form oxazoline (B21484) rings. This can be achieved through the cyclization of N-(2-hydroxyethyl)amides. organic-chemistry.org

1,2,4-Triazoles: The amino group can be a key component in the synthesis of substituted 1,2,4-triazoles. researchgate.net

Thiazoles: While not a direct reaction of this compound, related amino acids are used to synthesize thiazole (B1198619) derivatives, highlighting the utility of the amino functionality in forming five-membered heterocycles. farmaciajournal.com

1,2-Oxathiole 2,2-dioxides: The synthesis of this heterocyclic system has been described, demonstrating the versatility of amino alcohol structures in forming sulfur-containing rings. kuleuven.be

The construction of these heterocyclic systems often involves multi-step syntheses where the amino and hydroxyl groups of the butanol backbone are strategically modified and cyclized. whiterose.ac.uk

Novel Functionalization Strategies for the this compound Scaffold

The unique structural arrangement of this compound, featuring a primary amine and a primary alcohol separated by a sterically hindered quaternary carbon center, presents both challenges and opportunities for chemical modification. Researchers have explored innovative strategies to functionalize this scaffold, aiming to generate diverse derivatives for various applications, particularly in medicinal chemistry and materials science. These novel approaches move beyond simple acylation or alkylation, focusing on sophisticated transformations that leverage the bifunctional nature of the molecule.

One prominent strategy involves the use of the this compound backbone in a "safety-catch" linker approach for the synthesis of sulfonic acid derivatives like taurine (B1682933). researchgate.netrsc.org This method utilizes the hydroxyl group as a temporary anchor that can be cleaved under specific conditions to release the target molecule. The process begins with the selective protection of the hydroxyl group, followed by a series of transformations and a final, traceless cleavage step.

The key steps of this strategy are detailed below:

Selective Protection : The synthesis initiates with the reduction of 2,2-dimethylsuccinic acid to yield 2,2-dimethylbutane-1,4-diol. This diol is then selectively silylated, protecting one of the hydroxyl groups. A key intermediate in this pathway is 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol, a derivative of the parent scaffold. researchgate.netrsc.org

Sulfonate Ester Formation : The remaining free hydroxyl group is reacted with an appropriate sulfonyl chloride, such as 2-chloroethanesulfonyl chloride, to form a sulfonate ester. researchgate.netrsc.org

Michael Addition : The resulting ethenesulfonate (B8298466) undergoes a Michael-type addition with various secondary amines. This step introduces the desired diversity, leading to a range of protected taurine derivatives. researchgate.netrsc.org

Deprotection and Cyclization-Cleavage : The final step is a carefully orchestrated deprotection. Treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) cleaves the silyl (B83357) ether. The resulting intermediate alkoxide spontaneously cyclizes to form 2,2-dimethyltetrahydrofuran, liberating the desired sulfonate product in a clean reaction. researchgate.netrsc.org

This safety-catch strategy highlights a sophisticated use of the 2,2-dimethylbutane (B166423) framework, where the scaffold itself is an integral part of the reaction mechanism, facilitating the synthesis and subsequent release of the target compounds.

StepPrecursorReagent(s)Intermediate/ProductReference
12,2-Dimethylbutane-1,4-dioltert-Butyldiphenylsilyl chloride (TBDPSCl)4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol researchgate.netrsc.org
24-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol2-Chloroethanesulfonyl chloride, Triethylamine4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate researchgate.netrsc.org
34-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonateSecondary Amines (R₂NH)Protected Taurine Derivatives researchgate.netrsc.org
4Protected Taurine DerivativeTetrabutylammonium fluoride (TBAF)Free Sulfonic Acid + 2,2-Dimethyltetrahydrofuran researchgate.netrsc.org

Another novel functionalization strategy with potential applicability to the this compound scaffold is late-stage deoxydifluoromethylation. This metallaphotoredox-mediated reaction converts aliphatic alcohols directly into their corresponding difluoromethylated analogues. nih.gov The replacement of a hydroxyl group with a difluoromethyl (CF₂H) group is a significant transformation in medicinal chemistry, as the CF₂H group can act as a bioisostere for a hydroxyl group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov While not yet reported specifically for this compound, the method's proven utility on complex alcohols, including those derived from amino acids, suggests its feasibility. nih.gov

The application of this strategy would involve the direct conversion of the primary alcohol in this compound (or its N-protected derivatives) into a difluoromethyl group, yielding a novel scaffold with altered physicochemical properties.

TransformationFunctional GroupReagents (General)Resulting GroupSignificanceReference
DeoxydifluoromethylationPrimary Alcohol (-CH₂OH)Benzoxazolium salt, Copper catalyst, CF₂H sourceDifluoromethyl (-CH₂CF₂H)Bioisosteric replacement, enhanced metabolic stability nih.gov

Furthermore, the bifunctional nature of the this compound scaffold makes it an attractive building block for creating complex heterocyclic systems. Inspired by methodologies like Meyers' lactamization, the amino and alcohol functionalities could be engaged in reactions with keto-acids or their derivatives to form novel polycyclic spirolactams. nih.gov Such strategies are used to generate libraries of three-dimensional, drug-like molecules from simple building blocks. nih.gov This approach would involve the condensation of the amino alcohol with a suitable keto-acid precursor, leading to the formation of a rigid, functionalized lactam core that incorporates the 2,2-dimethylbutane motif.

These advanced functionalization strategies demonstrate the versatility of the this compound scaffold beyond its use as a simple amino alcohol building block, opening avenues for the creation of complex molecules with tailored properties.

Applications of this compound in Diastereoselective and Enantioselective Transformations

While broadly classified as a chiral building block, detailed and specific examples of this compound being used as a chiral auxiliary to control diastereoselective or enantioselective transformations are not extensively documented in readily available scientific literature. In principle, the amine or alcohol functional groups could be temporarily incorporated into a substrate, influencing the stereochemical outcome of a subsequent reaction before being cleaved. However, specific reaction protocols, substrate scopes, and the resulting diastereomeric or enantiomeric excesses for this particular molecule are not widely reported in peer-reviewed journals.

Design and Synthesis of Chiral Ligands and Catalysts Incorporating this compound Moieties

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral amino alcohols are a privileged class of precursors for ligands used in transition-metal-catalyzed reactions. The structural motif of this compound, with its distinct amino and hydroxyl groups, is suitable for the synthesis of bidentate ligands that can coordinate to a metal center. Such ligands could potentially be applied in reactions like asymmetric hydrogenation, alkylation, or hydrosilylation. Despite this potential, the synthesis and application of specific, named chiral ligands or catalysts derived directly from this compound are not prominently featured in published research. Commercial suppliers list the compound under categories of chiral ligands, but specific examples of its successful incorporation into a highly effective catalyst system remain limited in public documentation.

Utilization of this compound in the Synthesis of Complex Natural Products

The total synthesis of complex natural products often relies on the use of versatile chiral building blocks to construct stereochemically rich architectures. Chiral amino alcohols are frequently employed for this purpose. However, a review of the scientific literature does not reveal prominent examples where this compound has been utilized as a key intermediate or starting material in the total synthesis of a named complex natural product.

Role of this compound in the Construction of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The most clearly documented application of this compound is in the field of medicinal chemistry as a building block for pharmaceutical intermediates. The compound serves as a scaffold to which other functionalities can be attached to create molecules with potential therapeutic activity.

A notable example is its use in the synthesis of prodrugs designed to treat a range of disorders, including those of the central nervous system. googleapis.com A patent application details the synthesis of this compound hydrochloride as a key intermediate. googleapis.com In this context, the amino alcohol is used to create intramolecular cyclization prodrugs, which can enhance the pharmacokinetic properties, such as oral bioavailability, of a parent drug molecule. googleapis.com The synthesis involves the deprotection of a Boc-protected precursor to yield the target amino alcohol hydrochloride. googleapis.com

Table 1: Synthesis of this compound Hydrochloride as a Pharmaceutical Intermediate

Precursor Reagent Product Application Context Reference

The structure is also noted for its potential as a building block in the synthesis of imidazo[1,2-a]quinoxaline (B3349733) derivatives, a class of compounds investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The steric hindrance provided by the 2,2-dimethyl group can influence the conformation and binding affinity of the final active pharmaceutical ingredient.

Medicinal Chemistry and Biological Activity of 4 Amino 2,2 Dimethylbutan 1 Ol and Its Analogs

Structure-Activity Relationship (SAR) Studies of 4-Amino-2,2-dimethylbutan-1-ol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the this compound scaffold, these studies have been crucial in optimizing potency and selectivity for various biological targets.

Even minor alterations to a chemical structure can have profound effects on its interaction with biological systems. In the case of analogs of this compound, modifications at the amino and hydroxyl termini, as well as substitutions on the alkyl backbone, have been investigated to probe their influence on biological efficacy and selectivity.

For instance, in a series of related 4-amino-2-alkyl-butyramides developed as CCR2 antagonists, the nature of the alkyl group at the C2 position was found to be a critical determinant of activity. A systematic examination revealed that replacing a larger aromatic group with small alicyclic moieties such as cyclopropyl (B3062369) or cyclobutyl at this position led to a novel class of potent CCR2 receptor antagonists. nih.gov This suggests that the steric bulk and conformation at this position are key for effective binding to the receptor.

The following table illustrates the impact of substituting the group at the C2 position on the binding affinity for the CCR2 receptor.

Compound IDC2-SubstituentCCR2 Binding Affinity (IC50, nM)
Lead Compound4-fluorophenylModerate
29 cyclopropyl4
Analog BcyclobutylPotent
Analog CcyclopropylmethylPotent

This table is generated based on findings from a study on 4-amino-2-alkyl-butyramides, which are structurally related to the this compound scaffold. nih.gov

Furthermore, modifications to the terminal amino group, such as its incorporation into a larger heterocyclic system, have been shown to significantly impact receptor affinity and selectivity. For example, the incorporation of the amino group into a spiro[indene-1,4'-piperidin]-1'-yl moiety was a key feature of highly potent CCR2 antagonists. nih.gov This highlights the importance of the nitrogen's environment for interaction with the target protein.

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a given series of active compounds, a pharmacophore model can be generated to guide the design of new molecules with improved potency and selectivity.

A pharmacophore model for ligands based on the this compound scaffold would likely include:

A hydrogen bond donor feature corresponding to the primary amine.

A hydrogen bond acceptor/donor feature from the primary alcohol.

A hydrophobic feature associated with the dimethyl-substituted carbon.

The relative spatial arrangement of these features is critical for productive interaction with a biological target. The design of novel ligands often involves using this pharmacophoric framework as a template for searching virtual compound libraries or for de novo design. This approach, known as computer-aided drug design, has been successfully applied to discover novel inhibitors for various targets, including fatty acid binding protein 4 (FABP4). mdpi.com

The process of ligand design based on a scaffold like this compound would involve identifying a biological target and then computationally docking derivatives into the active site. This allows for the prediction of binding modes and affinities, guiding synthetic efforts towards the most promising candidates.

Exploration of Molecular Mechanisms of Action for this compound Analogs

Understanding the molecular mechanisms through which a compound exerts its biological effects is a critical step in the drug discovery process. For derivatives of this compound, this involves identifying their specific molecular targets and elucidating the downstream cellular pathways they modulate.

Research has shown that derivatives of this scaffold can interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs). For example, a class of 4-amino-2-alkyl-butyramides has been identified as potent antagonists of the C-C chemokine receptor type 2 (CCR2). nih.gov CCR2 is a key receptor in the inflammatory response, and its antagonism is a potential therapeutic strategy for inflammatory and autoimmune diseases.

The binding of these antagonists to CCR2 is highly specific, with minimal activity at other related chemokine receptors. This selectivity is crucial for minimizing off-target effects. The high affinity of these compounds, with IC50 values in the low nanomolar range, indicates a strong and specific interaction with the receptor's binding pocket. nih.gov

The following table summarizes the binding affinity and selectivity of a lead compound from this class.

Compound IDTargetBinding Affinity (IC50, nM)Selectivity vs. other chemokine receptors
29 CCR24Excellent

Data from a study on 4-amino-2-alkyl-butyramides. nih.gov

By blocking the interaction of CCR2 with its endogenous ligands, such as monocyte chemoattractant protein-1 (MCP-1), derivatives of this compound can inhibit the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation. This modulation of cellular pathways forms the basis of their potential anti-inflammatory effects.

The elucidation of these pathways often involves a combination of in vitro and in vivo studies. In vitro assays can be used to measure the inhibition of chemokine-induced calcium mobilization and cell migration. In vivo studies in animal models of inflammatory diseases can then confirm the therapeutic potential of these compounds by assessing their ability to reduce disease severity.

Potential Therapeutic Applications of this compound Derivatives

The biological activities exhibited by derivatives of the this compound scaffold suggest their potential for a range of therapeutic applications. The most well-documented of these is in the treatment of inflammatory conditions.

The potent and selective CCR2 antagonism displayed by certain 4-amino-2-alkyl-butyramides makes them promising candidates for the treatment of diseases where CCR2-mediated inflammation plays a significant role. nih.gov These conditions could include:

Rheumatoid arthritis

Multiple sclerosis

Atherosclerosis

Type 2 diabetes

The development of small molecule CCR2 antagonists with favorable pharmacokinetic properties is an active area of research, and the this compound scaffold has provided a valuable starting point for the design of such molecules. nih.gov The excellent pharmacokinetic profile of some of these new lead compounds allows for extensive in vivo evaluation to further explore their therapeutic potential. nih.gov

Research in Anticancer and Antiviral Agents

The amino alcohol framework is a component of numerous compounds investigated for their potential as anticancer and antiviral agents. Modifications to a basic amino alcohol scaffold, such as the introduction of aromatic groups or coordination with metal ions, have been shown to impart significant cytotoxic activity.

Research into eugenol-based β-amino alcohol derivatives has shown that this class of compounds possesses greater anticancer activity than their corresponding β-alkoxy alcohol counterparts. nih.govmdpi.com Certain derivatives were found to induce apoptosis in human gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549) cell lines, with the most potent compounds showing no significant toxicity toward non-cancerous cells. nih.gov Similarly, quinoxaline (B1680401) derivatives incorporating an amino alcohol structure have demonstrated potent, concentration-dependent reduction in the viability of HT-29 colorectal cancer cells, inducing apoptosis at concentrations of 12.5 and 25 µg/mL. scielo.br

Coordination chemistry has also been explored, with studies showing that metal complexes involving chiral amino alcohols can exhibit cytotoxic effects. Seven different metal coordination complexes (with Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺) were synthesized and tested against the human lung tumor cell line A549. All complexes showed some cytotoxic effects, with a di-nuclear zinc(II) complex demonstrating the highest activity. rsc.org

Compound/Analog ClassTarget Cell LineActivity NotedReference
Eugenol β-amino alcohol derivativesAGS (gastric), A549 (lung)Induction of apoptosis; more active than β-alkoxy analogs nih.gov
Aminoalcohol-based quinoxalines (DEQX, OAQX)HT-29 (colorectal)Reduced cell viability; induced apoptosis at 12.5 & 25 µg/mL scielo.br
Di-nuclear Zinc(II) amino alcohol complex (V)A549 (lung)IC₅₀ = 17.8 µM rsc.org

While the simple this compound scaffold is not prominently featured in antiviral research, the core amino alcohol structure, particularly the hydroxyethylamine moiety, is a critical component in some classes of antiviral drugs, including certain anti-HIV agents that function as aspartic protease inhibitors. researchgate.net More complex analogs, such as aminoadamantane derivatives, have been identified with potent activity against SARS-CoV-2. bioworld.com This suggests that while the basic scaffold itself may lack intrinsic antiviral properties, it can serve as a valuable building block for more complex and potent antiviral compounds. mdpi.comnih.gov

Neuropharmacological Investigations and Central Nervous System Activity

The structural similarity of this compound to endogenous neurotransmitters, particularly gamma-aminobutyric acid (GABA), suggests potential for neuropharmacological activity. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for producing a calming effect and controlling nerve cell hyperactivity associated with anxiety and stress. clevelandclinic.org Simple alcohols are known to interact with various CNS targets, including GABAᴀ and NMDA receptors, leading to widespread effects on brain function. physiology.orgnih.gov

Analogs containing the amino alcohol motif have been specifically investigated for their effects on CNS-related enzymes. A study on chiral amino alcohols and amides identified them as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease. One of the chiral β-amino alcohol compounds tested showed significant inhibitory activity against both enzymes. researchgate.net Furthermore, other research has demonstrated that a series of amino alcohol derivatives can act as activators for human carbonic anhydrase (hCA) isoforms found in the brain, with some compounds showing high selectivity for hCA II and hCA VII. taylorandfrancis.com Excitatory amino acids play a crucial role in CNS development and synaptic plasticity, and compounds that modulate these pathways are of significant interest in neuropharmacology. researchgate.net

Compound/Analog ClassBiological TargetActivity Noted (at 50 µg/mL)Reference
Chiral β-amino alcohol (Compound 6)Acetylcholinesterase (AChE)87.68% inhibition researchgate.net
Chiral β-amino alcohol (Compound 6)Butyrylcholinesterase (BuChE)92.46% inhibition researchgate.net
Amino alcohol oxime ethersHuman Carbonic Anhydrase (hCA) II & VIISelective activation taylorandfrancis.com

Antimicrobial Activity Studies

The amino alcohol scaffold has been explored as a potential lead for the development of new antibiotic and antifungal agents, particularly as multidrug resistance diminishes the effectiveness of existing therapies. nih.gov

Systematic studies of focused libraries of amino alcohol derivatives have revealed structure-activity relationships for antimicrobial action. In one study, libraries were synthesized via the ring-opening of an epoxide with various amines. While aniline-based amino alcohols were largely inactive, the introduction of cyclic amine groups like piperidine (B6355638) and piperazine (B1678402) resulted in analogs with significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Further modification of these cyclic groups, for instance by adding aromatic substituents to a piperazine ring, could switch the activity from primarily antibacterial to antifungal, with high inhibition of Cryptococcus neoformans. mdpi.com

Compound/Analog ClassMicroorganismActivity Noted (at 32 µg/mL)Reference
Cyclohexyl amino alcohol (8e)S. aureus (MRSA)88% inhibition nih.gov
Piperidine amino alcohol (8g)S. aureus (MRSA)67% inhibition nih.gov
Aromatic substituted piperazine amino alcoholC. neoformans>95% inhibition mdpi.com
4-((5-Amino-1,3,4-thiadiazol-2-yl) methoxy) coumarinE. coli, S. aureus, etc.15-22 mm zone of inhibition jmchemsci.com

Immunomodulatory Properties (e.g., Toll-like Receptor Agonism)

Toll-like receptors (TLRs) are key components of the innate immune system, and molecules that modulate their activity can have profound effects on immune responses. While the prompt for this section specifies agonism, significant research on amino alcohol derivatives has focused on their role as TLR antagonists.

Specifically, β-amino alcohol derivatives have been developed as potent inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway. acs.orgnih.gov TLR4 recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and its overactivation can lead to dangerous inflammatory conditions like sepsis. nih.govnih.gov Structure-activity relationship studies have shown that the inhibitory potency of these β-amino alcohol compounds is highly dependent on the substitutions on their aryl rings. The lead compounds identified were able to inhibit LPS-induced TLR4 signaling with micromolar potency in cellular assays. nih.govfigshare.com This line of research demonstrates that the amino alcohol scaffold can be effectively utilized to generate compounds with specific immunomodulatory properties, in this case, the inhibition of a pro-inflammatory pathway.

Compound/Analog ClassBiological TargetActivity NotedReference
Substituted β-amino alcohol derivativesToll-like Receptor 4 (TLR4)Inhibition of LPS-induced signaling (µM potency) nih.gov
Compound 1a (unsubstituted aryl rings)Toll-like Receptor 4 (TLR4)Ineffective at suppressing signaling nih.gov

Considerations for Drug-Likeness and Lead Optimization of this compound Based Compounds

In drug discovery, "drug-likeness" refers to a molecule's balance of physicochemical properties that make it suitable for development into an oral drug, while "lead-likeness" describes properties that make a compound a good starting point for chemical optimization. researchgate.net

This compound, with its low molecular weight, high polarity (due to -NH₂ and -OH groups), and structural simplicity, fits the profile of a "lead-like" or even a "fragment-like" molecule. Such compounds are considered excellent starting points because they have significant potential for modification and optimization without immediately violating common drug-likeness guidelines, such as Lipinski's Rule of Five. zenodo.org

The process of lead optimization involves iteratively modifying the lead structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Based on the activities of the analogs discussed, several optimization strategies for a this compound-based scaffold can be proposed:

Improving Potency: As seen in the anticancer and antimicrobial examples, adding lipophilic and aromatic groups can introduce new interactions (e.g., van der Waals, pi-stacking) with biological targets, often leading to increased potency. nih.govnih.gov

Modulating Physicochemical Properties: The primary amine and alcohol groups can be modified (e.g., through acylation, alkylation, or formation of esters/ethers) to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity. This can improve membrane permeability and other pharmacokinetic parameters.

Enhancing Selectivity: The gem-dimethyl group on the scaffold provides steric bulk that can be exploited to achieve selective binding to a specific target receptor or enzyme pocket, potentially reducing off-target effects.

The simple amino alcohol structure thus serves as a versatile and promising starting scaffold for optimization campaigns across various therapeutic areas.

Property of this compoundImplication for Drug DiscoveryPotential Optimization Strategy
Low Molecular WeightGood "lead-like" starting point; allows for addition of larger functional groups.Addition of aromatic or heterocyclic rings to increase affinity and potency.
High Polarity (-OH, -NH₂)Good aqueous solubility but potentially poor membrane permeability.Masking polar groups (e.g., prodrugs) or increasing overall lipophilicity.
Presence of H-bond donors/acceptorsKey interactions with biological targets.Modify spacing and orientation of these groups to optimize target binding.
Structural SimplicitySynthetically accessible for creating diverse analog libraries.Introduce conformational constraints (e.g., cyclization) to improve selectivity.

Computational and Theoretical Investigations of 4 Amino 2,2 Dimethylbutan 1 Ol

Quantum Chemical Calculations on the Conformations and Electronic Properties of 4-Amino-2,2-dimethylbutan-1-ol

No specific studies detailing quantum chemical calculations to determine the stable conformations or electronic properties (such as HOMO-LUMO gap, electrostatic potential, or charge distribution) of this compound were found. Such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to provide insights into the molecule's geometry and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound Derivatives

There is no available research on molecular docking or molecular dynamics (MD) simulations involving this compound or its derivatives. These computational techniques are used to predict the binding affinity and interaction of a ligand with a biological target, such as a protein or enzyme. nih.gov The process of molecular docking helps in identifying the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov MD simulations further elucidate the stability and conformational changes of this complex over time. nih.govphyschemres.org Without specific studies, it is not possible to report on potential biological targets or binding interactions for this compound.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME-PK) of this compound Analogs

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. physchemres.org However, no specific ADME-PK predictions for this compound or its analogs have been published. Such studies would typically use computational models to estimate properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This requires a dataset of compounds with known activities. As there are no published biological activity data for a series of this compound derivatives, no QSAR models have been developed.

Analytical Characterization of 4 Amino 2,2 Dimethylbutan 1 Ol and Its Synthetic Intermediates

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of 4-Amino-2,2-dimethylbutan-1-ol.

High-Resolution NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the molecule. For instance, the two methyl groups attached to the C2 carbon would likely appear as a singlet, while the protons of the methylene (B1212753) groups and the amino and hydroxyl groups would show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, quaternary) and its proximity to electronegative atoms like oxygen and nitrogen.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound (C₆H₁₅NO). uni.lu Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Predicted mass spectrometry data for protonated this compound ([M+H]⁺) suggests a mass-to-charge ratio (m/z) of approximately 118.1226. uni.lu

Spectroscopic Technique Predicted Data for this compound Information Obtained
¹H NMRSpecific chemical shifts, multiplicities, and integrations for each proton.Connectivity and chemical environment of protons.
¹³C NMRDistinct chemical shifts for each of the six carbon atoms.Carbon skeleton and functional groups.
High-Resolution Mass SpectrometryAccurate mass of the molecular ion (e.g., [M+H]⁺ at m/z ~118.1226). uni.luMolecular formula and fragmentation patterns for structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, UPLC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its synthetic intermediates and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. For a polar compound like this compound, reversed-phase HPLC with a suitable C18 or polar-embedded column is often employed. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid or formic acid to improve peak shape. A UV detector may be used if the compound or its derivatives absorb UV light; otherwise, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups, this compound may require derivatization prior to GC-MS analysis to increase its volatility. Derivatizing agents can react with the active hydrogens to form less polar derivatives that are more amenable to gas chromatography. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that utilizes smaller particle size columns to achieve faster separations and greater sensitivity. The principles of separation are similar to HPLC, but UPLC methods can provide significantly improved resolution and reduced analysis times, making it a valuable tool for high-throughput purity analysis.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and can be a "greener" alternative to normal-phase HPLC. For the analysis of amino alcohols, SFC can offer unique selectivity and faster analysis times.

Chromatographic Technique Typical Application for this compound Key Parameters
HPLC Purity assessment and quantification.Column (e.g., C18), Mobile Phase (e.g., Water/Acetonitrile with additives), Detector (e.g., UV, ELSD, MS).
GC-MS Identification and quantification of volatile impurities and the main compound (often after derivatization).Column (e.g., DB-5ms), Derivatization agent (if needed), Temperature program, MS detector.
UPLC High-throughput purity analysis with enhanced resolution and speed.Sub-2 µm particle size column, optimized mobile phase and gradient.
SFC Chiral and achiral separations with reduced environmental impact.Chiral or achiral stationary phase, CO₂-based mobile phase with co-solvents.

Chiral Analytical Methods for Enantiomeric Purity Determination of this compound

Since this compound is a chiral molecule, possessing a stereocenter, methods to determine its enantiomeric purity are critical, especially for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining enantiomeric purity. It involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amino alcohols. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess (% ee).

Chiral Supercritical Fluid Chromatography (Chiral SFC): Chiral SFC is a powerful alternative to chiral HPLC for enantiomeric separations. It often provides faster separations and can exhibit different selectivity compared to HPLC. Similar to chiral HPLC, it utilizes a chiral stationary phase to resolve the enantiomers. The use of supercritical CO₂ as the main component of the mobile phase makes it a more environmentally friendly technique.

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. The relative amounts of the diastereomers then reflect the enantiomeric composition of the original sample.

Chiral Analytical Method Principle Typical Stationary Phase Typical Mobile Phase
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).Hexane/Isopropanol, Heptane/Ethanol.
Chiral SFC Enantioselective separation using a chiral stationary phase and a supercritical fluid mobile phase.Similar to Chiral HPLC (e.g., polysaccharide-based).Supercritical CO₂ with an alcohol co-solvent.
Indirect Method (via Diastereomers) Conversion of enantiomers into diastereomers, followed by separation on an achiral column.Standard achiral phases (e.g., C18 for HPLC, DB-5 for GC).Standard HPLC or GC mobile/carrier phases.

The search yielded limited information directly pertaining to this specific compound. While general information on related amino alcohols and butanol derivatives is available, the strict requirement to focus solely on this compound and adhere to a detailed outline concerning its integration into automated synthesis, applications in materials science, pharmacological profiling of its derivatives, and specific research challenges and opportunities could not be met.

The lack of specific data prevents a thorough and scientifically accurate discussion on the following outlined topics for this compound:

Future Directions and Emerging Research Avenues for 4 Amino 2,2 Dimethylbutan 1 Ol

Addressing Challenges and Opportunities in the Synthesis and Application of 4-Amino-2,2-dimethylbutan-1-ol:Without established applications or extensive synthesis studies, a meaningful discussion on the specific challenges and opportunities for this compound is not possible based on the available literature.

Therefore, a detailed and informative article that strictly adheres to the provided outline for this compound cannot be generated at this time due to the absence of relevant research findings.

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